3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline
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Overview
Description
3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline is a synthetic compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound belongs to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of trifluoromethyl and methyl groups, along with the hydroxy and oxo functionalities, makes this compound unique and of interest in various fields of research.
Preparation Methods
The synthesis of 3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline can be achieved through several methods. One common synthetic route involves the reaction of methyl trifluoropyruvate with o-toluidine in the presence of a suitable catalyst . The reaction is typically carried out in benzene at a temperature of 120°C for 6 hours, resulting in a high yield of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroxy derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline can be compared with other similar compounds, such as:
3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline: Similar in structure but with a different position of the methyl group, leading to variations in reactivity and biological activity.
3-Hydroxy-2-oxo-3-trifluoromethylindoline: Lacks the methyl group, which may affect its chemical properties and applications.
2-Oxo-3-trifluoromethylindoline: Lacks the hydroxy group, resulting in different reactivity and potential uses. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-7-methyl-3-(trifluoromethyl)-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-5-3-2-4-6-7(5)14-8(15)9(6,16)10(11,12)13/h2-4,16H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPZZQLUZGRKNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561134 |
Source
|
Record name | 3-Hydroxy-7-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128350-90-3 |
Source
|
Record name | 3-Hydroxy-7-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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